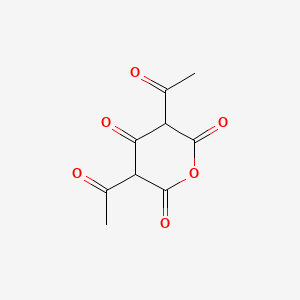
N'~1~,N'~2~-bis(2,4-dihydroxybenzylidene)ethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is a chemical compound with the molecular formula C16H14N4O6 It is known for its unique structure, which includes two hydrazone groups and two dihydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve ethanedihydrazide in ethanol.
- Add 2,4-dihydroxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve scaling up the laboratory procedure with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ester or ether derivatives.
科学的研究の応用
N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is primarily related to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions. The compound’s hydroxyl and hydrazone groups can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to the presence of dihydroxyphenyl groups, which can scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- N’~1~,N’~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(2-hydroxyphenyl)methylidene]ethanedithioamide
- N’~1~,N’~2~-bis[(E)-(4-methylphenyl)methylidene]ethanedihydrazide
Uniqueness
N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is unique due to the presence of two dihydroxyphenyl groups, which impart significant antioxidant properties. This distinguishes it from similar compounds that may lack these functional groups or have different substituents, leading to variations in reactivity and biological activity.
特性
分子式 |
C16H14N4O6 |
|---|---|
分子量 |
358.31 g/mol |
IUPAC名 |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O6/c21-11-3-1-9(13(23)5-11)7-17-19-15(25)16(26)20-18-8-10-2-4-12(22)6-14(10)24/h1-8,21-24H,(H,19,25)(H,20,26)/b17-7+,18-8+ |
InChIキー |
IDNCTMMAWXJSJE-ZEELXFFVSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O |
溶解性 |
2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)


![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![ethyl 4-[({(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987446.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)
